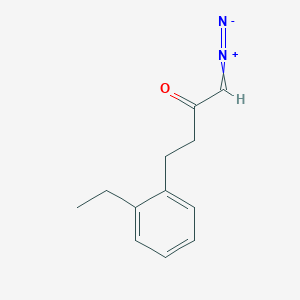

1-Diazo-4-(2-ethylphenyl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-diazo-4-(2-ethylphenyl)butan-2-one |

InChI |

InChI=1S/C12H14N2O/c1-2-10-5-3-4-6-11(10)7-8-12(15)9-14-13/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

DTDJINWEWINFTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CCC(=O)C=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for α Diazo Ketones with Relevance to 1 Diazo 4 2 Ethylphenyl Butan 2 One Analogues

General Principles of Diazo Group Introduction in Organic Molecules

The synthesis of α-diazo ketones is a crucial process in organic chemistry, as these compounds serve as versatile intermediates for a wide range of chemical transformations. orgsyn.org Their utility stems from their ability to act as precursors to carbenes and ketenes, which can then undergo reactions like cyclopropanation, Wolff rearrangement, and C-H or X-H bond insertions. orgsyn.orgwikipedia.org The primary methods for creating these valuable compounds include the acylation of diazoalkanes, diazo transfer reactions, and the diazotization of primary amines, among others. scielo.br For compounds structurally similar to 1-diazo-4-(2-ethylphenyl)butan-2-one, which are α-diazo ketones not flanked by a second activating group, the most relevant synthetic strategies involve diazo transfer to an activated precursor or the acylation of a diazomethane (B1218177) equivalent.

Diazo Transfer Reactions: Reagents, Catalysis, and Substrate Scope

Diazo transfer reactions are among the most versatile and widely employed methods for synthesizing α-diazo carbonyl compounds. ijtsrd.com This process involves the transfer of a diazo group (N₂) from a donor molecule, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound, which acts as the acceptor. wikipedia.orgijtsrd.com The reaction's success hinges on the acidity of the α-protons of the carbonyl compound, making substrates with activated methylene groups ideal candidates. ijtsrd.com

Sulfonyl azides are the most common reagents for diazo transfer reactions. wikipedia.org Among them, p-toluenesulfonyl azide (TsN₃ or tosyl azide) is historically and frequently used. wikipedia.orgguidechem.com It is typically prepared by reacting p-toluenesulfonyl chloride with sodium azide. guidechem.comthieme-connect.com While effective, tosyl azide and related sulfonyl azides like methanesulfonyl azide (mesyl azide) can be explosive and require careful handling. orgsyn.orgorganic-chemistry.org

To improve safety and ease of purification, various alternatives have been developed. scielo.br Methanesulfonyl azide is often preferred because its sulfonamide byproduct is easily removed by extraction with a dilute aqueous base. orgsyn.org Other reagents designed for enhanced safety include polymer-supported benzenesulfonyl azide, 4-acetamidobenzenesulfonyl azide (p-ABSA), and imidazole-1-sulfonyl azide. orgsyn.orgorganic-chemistry.orgresearchgate.net Trifluoromethanesulfonyl azide (triflyl azide) is a powerful diazo-transfer reagent that reacts even with less activated substrates. nih.gov

| Sulfonyl Azide Reagent | Abbreviation | Key Features |

|---|---|---|

| p-Toluenesulfonyl azide | TsN₃ | Traditional, widely used reagent. thieme-connect.com |

| Methanesulfonyl azide | MsN₃ | Byproduct is easily removed by basic wash. orgsyn.org |

| p-Acetamidobenzenesulfonyl azide | p-ABSA | Considered a safer alternative to TsN₃. orgsyn.orgmdpi.com |

| Trifluoromethanesulfonyl azide | TfN₃ | Highly reactive, suitable for less activated substrates. nih.gov |

| Imidazole-1-sulfonyl azide | ISA | Crystalline, shelf-stable, and relatively safe reagent. researchgate.netresearchgate.net |

| Polymer-supported benzenesulfonyl azide | - | Offers improved process safety. organic-chemistry.org |

The diazo transfer reaction is typically base-catalyzed. The base, commonly an amine like triethylamine (B128534) (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), plays a crucial role in deprotonating the active methylene compound. orgsyn.orgwikipedia.org This generates an enolate anion, which is the active nucleophile in the reaction. wikipedia.org

The mechanism proceeds via the nucleophilic attack of the enolate on the terminal nitrogen atom of the sulfonyl azide. wikipedia.orgresearchgate.net This forms a transient triazene (B1217601) intermediate. Subsequent proton transfer and collapse of this intermediate lead to the formation of the α-diazo ketone and the corresponding sulfonamide byproduct. wikipedia.org The choice of base can influence the reaction's efficiency; for instance, DBU has been shown to provide better results than triethylamine in certain cases. orgsyn.org Primary amines have also been utilized to catalyze the Regitz diazo transfer, sometimes leading to a tandem reaction that includes C-C bond cleavage in the case of 1,3-diketone substrates. scielo.brorganic-chemistry.org

The most suitable substrates for diazo transfer reactions are compounds with a methylene group activated by two electron-withdrawing groups, such as β-keto esters and β-diketones. wikipedia.orgwikipedia.org The high acidity of the α-protons in these dicarbonyl compounds facilitates easy deprotonation under mild basic conditions, making the reaction highly efficient for these substrates. ijtsrd.com The reaction with β-dicarbonyl compounds yields stable 2-diazo-1,3-dicarbonyl products. organic-chemistry.org

For the synthesis of analogues of this compound, which is a monoketone, a direct diazo transfer is generally not feasible due to the lower acidity of the α-protons. orgsyn.org To overcome this, an indirect strategy known as "deformylative diazo transfer" is employed. orgsyn.orgnih.gov This two-step process involves:

Activation : The ketone is first activated by formylation (e.g., using ethyl formate (B1220265) and a base like sodium ethoxide) to create a β-keto aldehyde, which is a type of 1,3-dicarbonyl compound. nih.gov

Diazo Transfer : The resulting activated intermediate readily undergoes the diazo transfer reaction with a sulfonyl azide and a base. The formyl group is eliminated during this step, yielding the desired α-diazo monoketone. orgsyn.orgnih.gov

This deformylative approach significantly broadens the scope of diazo transfer reactions to include simple ketones, making it a relevant pathway for synthesizing a wide array of α-diazo ketone analogues. nih.gov

Approaches Involving Diazomethane and its Synthetic Equivalents

The acylation of diazomethane is a classic and direct method for preparing terminal α-diazo ketones, often referred to as the Arndt-Eistert synthesis. scielo.brwikipedia.orgmasterorganicchemistry.com In this reaction, a carboxylic acid is first converted to a more reactive acyl chloride. wikipedia.orgmasterorganicchemistry.com The acyl chloride then reacts with at least two equivalents of diazomethane. masterorganicchemistry.com The first equivalent performs a nucleophilic acyl substitution to form a diazoketone, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct. masterorganicchemistry.com

Due to the toxic and explosive nature of diazomethane, this method requires specialized equipment and extreme caution. masterorganicchemistry.com A safer and more convenient alternative is the use of trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂). organic-chemistry.org It can react with mixed anhydrides derived from carboxylic acids and ethyl chloroformate to produce α-diazo ketones in high yields. organic-chemistry.org

Alternative Methods for α-Diazo Ketone Formation

Beyond diazo transfer and diazomethane acylation, other methods exist for the synthesis of α-diazo ketones.

From Hydrazones : The Bamford-Stevens reaction involves the base-mediated cleavage of tosylhydrazones, which are derived from ketones or aldehydes, to yield diazo compounds. researchgate.net

From N-Alkyl-N-nitroso Compounds : The alkaline cleavage of N-alkyl-N-nitroso compounds, such as N-nitrosoamides or N-nitrosoureas, can also generate diazoalkanes, which can then be acylated. scielo.br

Oxidation of Oximes : In some cases, an α-keto oxime can be oxidized to form the corresponding α-diazo ketone. nih.gov

These alternative methods, while less common than diazo transfer or diazomethane acylation for general α-diazo ketone synthesis, can be valuable for specific substrates or when other functional groups are incompatible with the more standard conditions.

Strategic Design for the Synthesis of this compound and Structurally Related Compounds

The synthesis of this compound can be approached through several established methodologies for α-diazo ketone formation. The strategic design hinges on the selection of a suitable and readily available precursor. Two primary retrosynthetic pathways are considered the most viable: the Arndt-Eistert synthesis starting from a carboxylic acid, and the Regitz diazo transfer from a methyl ketone.

Route A: Arndt-Eistert Synthesis Approach

This classical homologation reaction provides a direct route to α-diazo ketones from carboxylic acids. acs.orgacs.org The strategy for this compound begins with the precursor 3-(2-ethylphenyl)propanoic acid.

Activation of Carboxylic Acid: The synthesis initiates with the conversion of 3-(2-ethylphenyl)propanoic acid into a more reactive acyl derivative, typically an acyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction with a Diazoalkane Source: The resulting 3-(2-ethylphenyl)propanoyl chloride is then reacted with a source of diazomethane. nih.gov Due to the hazardous nature of diazomethane, safer surrogates like trimethylsilyldiazomethane (TMSCHN₂) are often preferred in modern synthesis. nih.gov This step yields the target α-diazo ketone, this compound.

A key advantage of this method is its directness. However, it requires the handling of potentially hazardous reagents like diazomethane or its surrogates.

Route B: Regitz Diazo Transfer Approach

The Regitz diazo transfer is another cornerstone of α-diazo ketone synthesis, which involves the reaction of an active methylene compound with a sulfonyl azide. researchgate.net For a simple ketone like the precursor required here, 4-(2-ethylphenyl)butan-2-one, direct diazo transfer is generally inefficient. beilstein-journals.orgnih.gov Therefore, a two-step "deformylative" or "detrifluoroacetylative" diazo transfer is the preferred strategic approach. beilstein-journals.orgnih.govorgsyn.org

Activation of the Ketone: The precursor, 4-(2-ethylphenyl)butan-2-one, is first activated by creating a β-dicarbonyl system. This is achieved by reacting the ketone's enolate with an acylating agent. A common procedure is trifluoroacetylation using a reagent like trifluoroethyl trifluoroacetate (B77799) (TFETFA) to form an intermediate α-trifluoroacetyl ketone. nih.gov

Diazo Transfer: The activated β-keto-trifluoroacetyl intermediate is then treated with a diazo transfer agent, such as p-toluenesulfonyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base like triethylamine. This reaction proceeds to form the α-diazo ketone with the concurrent cleavage of the trifluoroacetyl group.

This route avoids the direct use of diazomethane but requires an additional activation step. The regioselectivity of the initial acylation is a critical consideration for unsymmetrical ketones.

The choice between these strategies depends on precursor availability, scale, and safety considerations. Both pathways represent robust and well-documented methods for accessing α-diazo ketones structurally related to the target compound.

Advanced Reaction Engineering for Diazo Compound Synthesis

The inherent instability and potential hazards associated with diazo compounds, particularly diazomethane, have driven the development of advanced reaction engineering solutions. nih.gov These technologies aim to improve safety, control, and scalability by moving away from traditional batch processing towards continuous manufacturing.

Continuous Flow Processes for Scalable and Controlled Production

Continuous flow chemistry offers a paradigm shift for the synthesis of hazardous intermediates like α-diazo ketones. researchgate.net By using microreactors or tubular reactors, reagents are continuously pumped and mixed, with the reaction occurring within a small, well-controlled volume. This approach offers several distinct advantages:

Enhanced Safety: The small reactor volume significantly minimizes the quantity of hazardous material present at any given moment, preventing the accumulation of large amounts of explosive diazo compounds. nih.gov

Precise Temperature Control: Flow reactors have a high surface-area-to-volume ratio, enabling rapid and efficient heat transfer. This allows for precise control over reaction exotherms, preventing thermal decomposition of the sensitive diazo product. researchgate.net

On-Demand Generation: Diazo reagents can be generated in-situ and consumed immediately in a subsequent reaction step, eliminating the need for their isolation and storage. acs.orgnih.gov

A well-documented flow process for α-diazo ketone synthesis involves the reaction of an acyl chloride with a diazoalkane. acs.orgafricacommons.net A typical setup consists of two inlet streams: one for the acyl chloride solution and another for the diazomethane or TMSCHN₂ solution. These streams are combined at a T-mixer and flow through a residence time unit (a coil of tubing) where the reaction occurs. acs.org Advanced reactor designs, such as tube-in-tube reactors, have been developed for the safe, in-situ generation of anhydrous diazomethane from a stable precursor in an aqueous phase, allowing it to diffuse through a gas-permeable membrane to react with the acyl chloride in an organic stream. acs.org This "on-demand" generation and immediate consumption is a hallmark of safe, modern process design for this class of compounds. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | High risk due to accumulation of large volumes of hazardous material. | Significantly enhanced safety due to small reaction volumes and on-demand generation. nih.gov |

| Heat Transfer | Poor; risk of localized hotspots and thermal runaway. | Excellent; precise temperature control prevents decomposition. researchgate.net |

| Scalability | Difficult and hazardous; requires specialized equipment. | Readily scalable by extending operational time ("scaling-out"). |

| Control | Limited control over mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. |

| Product Isolation | Often requires isolation of hazardous intermediates. | Allows for telescoping reactions, avoiding isolation of unstable products. acs.orgnih.gov |

Reaction Optimization using High-Throughput Experimentation and Design of Experiment (DoE)

To efficiently develop and optimize the synthesis of compounds like this compound, modern methodologies such as High-Throughput Experimentation (HTE) and Design of Experiment (DoE) are employed. nih.govrsc.org These approaches replace the traditional "one-variable-at-a-time" (OVAT) method with a more systematic and statistically powerful strategy. nih.gov

High-Throughput Experimentation (HTE) involves running a large number of experiments in parallel on a microscale, often using 96-well plates. nih.govyoutube.com This allows for the rapid screening of a wide range of catalysts, solvents, bases, and other variables to identify promising reaction conditions.

Design of Experiment (DoE) is a statistical tool used to plan experiments in a way that maximizes the amount of information obtained while minimizing the number of experiments required. nih.govresearchgate.net For the optimization of a continuous flow synthesis of an α-diazo ketone, a DoE approach would involve:

Identifying Key Variables (Factors): Critical process parameters are identified. These could include reaction temperature, the molar ratio of reagents (e.g., TMSCHN₂ to acyl chloride), residence time (controlled by flow rate and reactor volume), and reagent concentration.

Defining Measurable Outcomes (Responses): The desired outcomes are defined, most commonly yield and purity of the α-diazo ketone, which are measured by analytical techniques like UPLC-MS. nih.gov

Creating an Experimental Design: A statistical model (e.g., a factorial or response surface model) is used to create a set of experiments where multiple variables are changed simultaneously.

Analysis and Modeling: The results from the experiments are analyzed to build a mathematical model that describes the relationship between the factors and the responses. This model can identify optimal conditions and reveal interactions between variables that would be missed by OVAT methods. nih.gov

For instance, a DoE study could be designed to optimize the continuous flow synthesis of this compound from its acyl chloride. A hypothetical experimental design and results are shown below.

| Experiment | Temperature (°C) | Molar Ratio (TMSCHN₂:Acyl-Cl) | Residence Time (min) | Yield (%) | Purity (%) |

| 1 | 0 | 1.1 | 10 | 75 | 90 |

| 2 | 25 | 1.1 | 10 | 85 | 88 |

| 3 | 0 | 1.5 | 10 | 88 | 94 |

| 4 | 25 | 1.5 | 10 | 95 | 91 |

| 5 | 0 | 1.1 | 30 | 82 | 92 |

| 6 | 25 | 1.1 | 30 | 90 | 89 |

| 7 | 0 | 1.5 | 30 | 94 | 96 |

| 8 | 25 | 1.5 | 30 | 98 | 95 |

| 9 (Center) | 12.5 | 1.3 | 20 | 96 | 97 |

Analysis of such data would likely reveal that higher molar ratios and longer residence times favor higher yields, and that lower temperatures may improve purity. The statistical model generated from these results would provide a predictive map of the reaction space, allowing chemists to pinpoint the precise optimal conditions for manufacturing.

Reactivity Profiles and Transformative Potential of α Diazo Ketones: Implications for 1 Diazo 4 2 Ethylphenyl Butan 2 One

Transition Metal-Catalyzed Decomposition and Metal Carbenoid Generation

The decomposition of α-diazo ketones, such as 1-Diazo-4-(2-ethylphenyl)butan-2-one, is most effectively achieved through the use of transition metal catalysts. This process involves the extrusion of dinitrogen (N₂) to form a transient metal carbene species. The nature of the metal and its ligand sphere plays a crucial role in modulating the reactivity and selectivity of the subsequent transformations.

Among the various transition metal catalysts, dirhodium(II) complexes, particularly dirhodium(II) carboxylates like dirhodium(II) acetate (Rh₂(OAc)₄), have emerged as exceptionally versatile and efficient catalysts for the reactions of α-diazo ketones. utsa.edu These catalysts facilitate the generation of rhodium carbenoids, which are key intermediates in a wide array of synthetic transformations. nih.gov The choice of the dirhodium catalyst can significantly influence the chemo-, regio-, and stereoselectivity of the ensuing reactions. nih.gov

One of the hallmark reactions of rhodium carbenoids derived from α-diazo ketones is the intramolecular carbon-hydrogen (C–H) insertion. This reaction provides a powerful method for the construction of cyclic ketones. In the context of this compound, the generation of a rhodium carbenoid intermediate could lead to the formation of a five-membered ring through the insertion into a C-H bond of the ethyl group on the phenyl ring or a six-membered ring via insertion into a C-H bond of the methylene (B1212753) group adjacent to the phenyl ring. The regioselectivity of this process is influenced by factors such as ring strain in the transition state and the electronic nature of the C-H bond. Studies on related α-aryl-α-diazo ketones have shown that such cyclizations are efficient processes for producing α-aryl cyclopentanones. nih.govorganic-chemistry.orgnih.gov The efficiency of these C-H insertion reactions is dependent on the specific dirhodium catalyst employed. nih.govorganic-chemistry.org

Table 1: Potential Intramolecular C-H Insertion Products of this compound

| Product Name | Ring Size | Insertion Site |

| 3-(2-ethylphenyl)cyclopentanone | 5-membered | Methylene C-H |

| 4-methyl-3,4-dihydro-2H-naphthalen-1-one | 6-membered | Ethyl C-H |

Note: The formation of these products is hypothetical and based on established reactivity patterns of analogous α-diazo ketones.

Rhodium-catalyzed reactions of α-diazo ketones with unsaturated systems such as olefins, alkynes, and aromatic rings are fundamental methods for the synthesis of cyclopropane (B1198618) and cyclopropene derivatives. nih.govnih.gov The reaction of the rhodium carbenoid generated from this compound with an alkene would be expected to yield a cyclopropane ring. The stereoselectivity of this cyclopropanation can often be controlled by the choice of chiral dirhodium catalysts. nih.govacs.orgwikipedia.org The reaction is generally applicable to a wide range of olefins, including those that are electron-rich, electron-neutral, and electron-deficient. nih.govwikipedia.org Similarly, reaction with alkynes would lead to the formation of cyclopropenes. While less common, cyclopropanation of aromatic systems can also occur, leading to the formation of bicyclic structures.

Table 2: Representative Cyclopropanation Reactions

| Reactant | Product Type |

| Styrene | Substituted Cyclopropane |

| Phenylacetylene | Substituted Cyclopropene |

| Benzene | Norcaradiene derivative |

Note: These are examples of potential reactions based on the general reactivity of α-diazo ketones.

The Buchner reaction is a classic transformation involving the reaction of a carbene with an aromatic ring, leading to a ring-expanded product. wikipedia.org This reaction and its intramolecular variant are powerful methods for the synthesis of seven-membered rings and have been the subject of considerable research. researchgate.netresearchgate.net

The intramolecular Buchner reaction of this compound would involve the rhodium carbenoid adding to the tethered ethylphenyl ring. This would initially form a transient norcaradiene intermediate, which would then undergo an electrocyclic ring-opening to yield a substituted cycloheptatriene, specifically a dihydroazulenone derivative. The regioselectivity of the initial cyclopropanation of the aromatic ring can be influenced by the electronic and steric properties of the substituents on the aromatic ring. The use of dirhodium catalysts with electron-withdrawing ligands, such as rhodium trifluoroacetate (B77799), has been shown to promote efficient aromatic addition. researchgate.net

While the classical Buchner reaction focuses on benzenoid aromatics, recent studies have demonstrated that this reaction can be extended to non-benzenoid aromatic compounds like azulenes. nih.govresearchgate.netdntb.gov.ua Although not directly applicable to the intramolecular reaction of this compound, this extension highlights the broad scope of carbene-mediated ring expansion reactions. The reaction of a diazo compound with azulene, catalyzed by a transition metal, can lead to the formation of 6,7-bicyclic compounds. nih.govresearchgate.net This demonstrates the potential for α-diazo ketones to participate in complex cycloaddition and ring-expansion cascades with a variety of aromatic partners.

Buchner Reaction (Ring Expansion) of Aromatic Systems

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone in the chemistry of α-diazo ketones, facilitating the generation of copper carbene intermediates that unlock a multitude of reaction pathways. nih.govrsc.org These transformations are known for their efficiency and selectivity. For a substrate such as this compound, copper catalysis would be expected to promote several key reactions including insertions into X–H bonds (where X = C, O, N, S, Si), cyclopropanations, and cross-coupling reactions. nih.gov

One of the most powerful applications is the insertion into polar X–H bonds. For instance, the reaction with alcohols or water would lead to the corresponding α-alkoxy or α-hydroxy ketones. Similarly, insertion into N-H bonds of amines provides a direct route to α-amino ketones. Copper-catalyzed cross-coupling reactions have also emerged as powerful methods for C-C bond formation. nih.gov For example, reactions with allylboronic acids can create new C(sp³)–C(sp³) bonds, retaining the ketone functional group. acs.org

The table below illustrates typical copper-catalyzed reactions applicable to α-diazo ketones.

| Substrate Example | Catalyst | Reactant | Product Type | Yield (%) |

| 1-Diazo-1-phenylpropan-2-one | Cu(acac)₂ | Aniline | α-Amino ketone | High |

| Ethyl 2-diazoacetate | Cu(I) salt | Thiophenol | α-Thioester | High |

| 1-Diazo-3-phenylpropan-2-one | CuTC | Cinnamylboronic acid | Branched homoallyl ketone | 85 |

| Ethyl 2-diazoacetate | CuSO₄ | Styrene | Cyclopropane derivative | Good |

This table presents illustrative examples of copper-catalyzed reactions of various α-diazo ketones to demonstrate the potential transformations of this compound.

Silver(I)-Catalyzed C–H Functionalization

Silver(I) salts, such as silver triflate (AgOTf) or silver acetate (AgOAc), are effective catalysts for the decomposition of α-diazo ketones, generating electrophilic silver-carbene intermediates. researchgate.net These intermediates are particularly useful for C–H functionalization reactions. For a molecule like this compound, this presents an opportunity for intramolecular C–H insertion. The ethylphenyl moiety contains several C–H bonds (aromatic C-H on the ring, benzylic C-H on the ethyl group, and terminal C-H on the ethyl group) that could potentially react.

The regioselectivity of such an intramolecular C–H insertion is governed by several factors, including the stability of the transition state (favoring 5-membered ring formation), the type of C–H bond (tertiary > secondary > primary), and electronic effects. The use of bulky ligands on the silver catalyst can also influence the reaction outcome, potentially favoring insertion into less sterically hindered primary C–H bonds. nih.gov This method provides a powerful strategy for constructing new carbocyclic systems. For example, intramolecular C–H insertion into the ethyl group could lead to the formation of a substituted cyclopentanone or cyclohexanone ring system.

| Diazo Substrate Type | Catalyst | Reaction Type | Product |

| Acceptor Diazo Compound | TpxAg | C–H Insertion (in Hexane) | Terminal C–H functionalization |

| Donor-Acceptor Diazo Compound | TpxAg | C–H Insertion (in Hexane) | Secondary C–H functionalization |

| α-Diazo-β-acyloxy ester | Silver(I) | 1,2-Hydride Migration | β-Acyloxy acrylate |

This table showcases the influence of substrate and catalyst on the outcome of silver-catalyzed reactions, indicating potential pathways for this compound. researchgate.netnih.gov

Other Metal Catalysis in Diazo Ketone Transformations

Beyond copper and silver, a range of other transition metals are highly effective in catalyzing transformations of α-diazo ketones.

Rhodium (Rh): Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are arguably the most versatile and widely used catalysts for diazo compound decomposition. rsc.org They efficiently catalyze a broad spectrum of reactions, including C–H insertion, cyclopropanation, and ylide formation. jst.go.jp Intramolecular C–H insertion reactions catalyzed by rhodium complexes are particularly powerful for synthesizing cyclic ketones. nih.govresearchgate.net For this compound, Rh(II) catalysis would be a highly reliable method to promote intramolecular C-H insertion to form five- or six-membered rings. researchgate.net

Palladium (Pd): Palladium catalysts are less commonly used for the typical carbene insertion reactions but excel in cross-coupling processes. nih.govlibretexts.org Palladium-catalyzed cross-coupling of α-diazo ketones with organoboron compounds (like vinyl or aryl boronic acids) provides access to α,β-unsaturated ketones or α-aryl ketones. acs.orgnih.gov This methodology offers a complementary approach to copper-catalyzed couplings, sometimes yielding different regioisomers. For instance, while copper catalysis with allylboronic acids often yields the branched product, palladium catalysis can favor the linear product. acs.org

Iron (Fe) and Gold (Au): Iron-based catalysts have gained attention as a more economical and environmentally benign alternative to precious metals for promoting cyclopropanation and C-H insertion reactions. Gold catalysts can also activate diazo compounds, often leading to unique reactivity pathways and the formation of α-oxo gold carbenes. nih.govnih.gov

| Metal Catalyst | Typical Reaction(s) | Expected Product from this compound |

| Rhodium(II) | Intramolecular C–H Insertion, Cyclopropanation | Cyclic ketones (e.g., substituted cyclopentanones) |

| Palladium(0/II) | Cross-Coupling with Boronic Acids | α-Aryl or α-Vinyl ketones |

| Iron(II/III) | Cyclopropanation, C–H Insertion | Cyclopropane derivatives, C-H insertion products |

This table summarizes the characteristic reactions of α-diazo ketones with various metal catalysts.

Wolff Rearrangement and Subsequent Reactions

The Wolff rearrangement is a hallmark reaction of α-diazocarbonyl compounds, including this compound. wikipedia.org This transformation involves the conversion of the α-diazo ketone into a highly reactive ketene (B1206846) intermediate through the extrusion of N₂ gas with a concurrent 1,2-rearrangement. wikipedia.orgslideshare.net The reaction can be induced thermally, photochemically (using UV light), or through metal catalysis (commonly with silver salts). slideshare.netorganic-chemistry.org The metal-catalyzed and photochemical variants are often preferred as they can be performed at lower temperatures, minimizing side reactions. organic-chemistry.org

The mechanism involves the migration of the group adjacent to the carbonyl (in this case, the 2-ethylphenylethyl group) to the carbene carbon as the nitrogen molecule departs. The resulting ketene is a powerful electrophile and is typically not isolated but trapped in situ with a nucleophile. organic-chemistry.org This sequence is synthetically powerful for one-carbon homologation, famously applied in the Arndt-Eistert synthesis to extend a carboxylic acid by a methylene unit. wikipedia.org

Common subsequent reactions of the ketene intermediate derived from this compound would include:

Reaction with water: Trapping the ketene with water produces 3-(2-ethylphenyl)propanoic acid.

Reaction with alcohols (R'OH): In the presence of an alcohol, the corresponding ester, alkyl 3-(2-ethylphenyl)propanoate, is formed. acs.org

Reaction with amines (R'₂NH): Amines react with the ketene to yield the corresponding amide, N,N-disubstituted-3-(2-ethylphenyl)propanamide.

[2+2] Cycloaddition: In the absence of a nucleophile, the ketene can react with alkenes to form four-membered cyclobutanone rings. wikipedia.org

| Nucleophile | Product Class | Specific Product from this compound |

| Water (H₂O) | Carboxylic Acid | 3-(2-Ethylphenyl)propanoic acid |

| Methanol (B129727) (CH₃OH) | Ester | Methyl 3-(2-ethylphenyl)propanoate |

| Ammonia (NH₃) | Primary Amide | 3-(2-Ethylphenyl)propanamide |

| Diethylamine ((C₂H₅)₂NH) | Tertiary Amide | N,N-Diethyl-3-(2-ethylphenyl)propanamide |

This table illustrates the products formed from the Wolff rearrangement of this compound followed by trapping with various nucleophiles.

1,3-Dipolar Cycloaddition Reactions

Diazo compounds are classic 1,3-dipoles and can participate in 1,3-dipolar cycloaddition reactions with various π-systems (dipolarophiles) to construct five-membered heterocyclic rings. wikipedia.org This reaction proceeds without the loss of the dinitrogen unit, which is instead incorporated into the final ring structure. The reactivity of the diazo compound in these cycloadditions can be tuned based on its electronic properties and the reaction conditions. researchgate.netrsc.org

Intermolecular Cycloadditions

In an intermolecular setting, this compound can react with external dipolarophiles such as alkenes and alkynes. The reaction with an alkene typically yields a pyrazoline, which may isomerize or be oxidized to a more stable pyrazole. The reaction with an alkyne directly affords a pyrazole derivative. nih.gov These reactions are highly valuable for the synthesis of nitrogen-containing heterocycles. The regioselectivity of the addition is controlled by the electronic and steric properties of both the diazo compound and the dipolarophile, as rationalized by frontier molecular orbital (FMO) theory. wikipedia.org

| Dipolarophile | Initial Product | Final Product (if applicable) |

| Alkene (e.g., Ethene) | Pyrazoline | Pyrazole (via oxidation) |

| Alkyne (e.g., Acetylene) | Pyrazole | N/A |

| Thioketone | 1,3,4-Thiadiazoline | Desulfurization/Rearrangement products |

This table provides examples of intermolecular 1,3-dipolar cycloaddition reactions. uzh.chuzh.ch

Intramolecular Cycloadditions for Heterocycle Synthesis (e.g., Triazoles, Oxadiazoles)

If the backbone of an α-diazo ketone contains a tethered dipolarophile, an intramolecular 1,3-dipolar cycloaddition can occur, leading to the formation of fused or spirocyclic heterocyclic systems. For a derivative of this compound modified to include an alkene or alkyne in its side chain, this reaction would provide a direct route to bicyclic pyrazole derivatives.

While the prompt mentions triazoles and oxadiazoles, their synthesis from diazo compounds typically follows different pathways than a direct intramolecular cycloaddition.

Triazoles: 1,2,3-triazoles are most famously synthesized via the Huisgen cycloaddition between an azide (B81097) and an alkyne. nih.gov However, substituted 1,2,4-triazoles can be synthesized in a one-pot, copper-catalyzed reaction involving a diazo compound, a nitrile, and a diazonium salt. chemistryviews.org In this case, the diazo compound helps form a nitrile ylide intermediate which then undergoes a [3+2] cycloaddition. chemistryviews.org Another method involves the copper-catalyzed reaction of diazo compounds with secondary amines. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are generally not synthesized via cycloaddition of diazo ketones. mdpi.comresearchgate.net Common methods involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. jchemrev.com 1,2,3-Oxadiazoles are known but are generally unstable structures. mdpi.com The synthesis of oxazoles, however, can be achieved from α-diazo ketones reacting with nitriles, often catalyzed by a Lewis acid or under photochemical conditions. nih.govrsc.org

Therefore, while intramolecular cycloaddition of a modified this compound derivative would be a powerful tool for making fused pyrazoles, the synthesis of triazoles or oxadiazoles would require different strategies and reaction partners.

N-H Insertion Reactions

The insertion of a carbene, generated from an α-diazo ketone, into an N-H bond is a powerful method for the formation of C-N bonds, providing access to α-amino ketones and their derivatives. documentsdelivered.com This transformation is typically catalyzed by transition metals, most commonly copper and rhodium complexes, although iridium-catalyzed examples have also been reported. nih.govnih.govacs.org The reaction proceeds through the formation of a metal carbene intermediate, which then reacts with an amine.

The general mechanism involves the reaction of the α-diazo ketone with a metal catalyst to extrude nitrogen gas and form a highly reactive metal carbene species. This intermediate is then attacked by the lone pair of the nitrogen atom of an amine, leading to the formation of an ylide. A subsequent proton transfer then yields the final α-amino ketone product. The efficiency and selectivity of the N-H insertion reaction can be influenced by several factors, including the nature of the catalyst, the solvent, and the electronic and steric properties of both the diazo compound and the amine.

For this compound, N-H insertion reactions would offer a direct route to α-amino ketones bearing the 4-(2-ethylphenyl)butan-2-one backbone. The reaction with various primary and secondary amines, both aliphatic and aromatic, can be envisioned. For instance, reaction with a primary amine (R-NH₂) would yield a secondary α-amino ketone, while reaction with a secondary amine (R₂NH) would result in a tertiary α-amino ketone.

Catalytic systems for these transformations have been extensively studied. Copper-based catalysts, such as those derived from copper(I) and copper(II) salts in combination with various ligands, are effective for N-H insertion reactions. acs.org Dirhodium(II) carboxylates, such as rhodium(II) acetate, are also highly efficient catalysts for this transformation. nih.gov Chiral catalysts have been developed to achieve enantioselective N-H insertion, providing a route to chiral α-amino ketones. documentsdelivered.com More recently, iridium catalysts have been shown to be effective for the N-H insertion of diazomalonates into a wide range of amines. acs.org

| Catalyst System | Amine Substrate | General Observations |

| Copper/Chiral Bipyridine | Carbamates | Enables asymmetric synthesis of enantioenriched α-amino acid derivatives. acs.orgorganic-chemistry.org |

| Dirhodium(II) Carboxylates | Primary Ureas | Efficient insertion with excellent selectivity and yields, products can be cyclized to imidazolones. nih.gov |

| Iridium Complexes | Primary and Secondary Amines | Effective for N-H insertion of diazomalonates into a broad range of aliphatic and aromatic amines. acs.org |

| Myoglobin Variants | Arylamines | Biocatalytic approach with high chemoselectivity and turnover numbers. nih.gov |

Other Key Synthetic Transformations of Diazo Ketones

Beyond N-H insertion, α-diazo ketones like this compound are precursors to a variety of other important synthetic transformations. These reactions typically proceed through the formation of a carbene intermediate and allow for the construction of diverse molecular scaffolds.

Wolff Rearrangement:

The Wolff rearrangement is a hallmark reaction of α-diazo ketones, involving the conversion of the α-diazo ketone into a ketene intermediate with concomitant loss of nitrogen gas. wikipedia.org This rearrangement can be induced thermally, photochemically, or through metal catalysis, with silver(I) oxide being a common catalyst. jk-sci.com The resulting highly reactive ketene can be trapped by various nucleophiles. For example, in the presence of water, a carboxylic acid is formed. When alcohols or amines are used as trapping agents, esters or amides are produced, respectively. wikipedia.org This reaction is the cornerstone of the Arndt-Eistert homologation, a method for elongating a carboxylic acid by one methylene unit. wikipedia.org For this compound, the Wolff rearrangement would lead to the formation of a ketene that, upon trapping with water, would yield 3-(2-ethylphenyl)propanoic acid.

Cyclopropanation:

α-Diazo ketones are excellent reagents for the synthesis of cyclopropanes via the reaction of the derived carbene with an alkene. wikipedia.org This reaction is typically catalyzed by transition metals such as copper, rhodium, or palladium. wikipedia.org The reaction of this compound with an alkene would generate a cyclopropyl ketone. The stereochemistry of the resulting cyclopropane can often be controlled by the choice of catalyst and reaction conditions.

C-H Insertion:

The insertion of a carbene into a C-H bond is a powerful transformation for the formation of new C-C bonds. nih.gov Intramolecular C-H insertion reactions of α-diazo ketones can be used to construct cyclic ketones. rsc.org For this compound, intramolecular C-H insertion could potentially lead to the formation of a five-membered ring by insertion into the ethyl group on the phenyl ring, or a six-membered ring by insertion into the benzylic position of the ethyl group, or even insertion into the aromatic ring itself. The regioselectivity of this reaction is influenced by the catalyst and the electronic and steric factors of the substrate.

Ylide Formation:

The carbene generated from an α-diazo ketone can react with heteroatoms such as sulfur, oxygen, or nitrogen to form ylides. These ylides can then undergo subsequent rearrangements, such as the organic-chemistry.orgwikipedia.org-sigmatropic rearrangement of allylic sulfur ylides, to generate new molecular structures.

| Transformation | Reagent/Catalyst | Product Type |

| Wolff Rearrangement | Heat, Light, or Ag₂O | Ketene (intermediate), Carboxylic Acid Derivatives |

| Cyclopropanation | Alkene, Transition Metal Catalyst (e.g., Cu, Rh) | Cyclopropyl Ketone |

| C-H Insertion | Transition Metal Catalyst (e.g., Rh, Cu) | Cyclic Ketone (intramolecular) or new C-C bond (intermolecular) |

| Ylide Formation | Compound with Heteroatom (S, O, N) | Ylide, which can undergo further rearrangement |

Computational and Theoretical Investigations of α Diazo Ketones

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the intricate reaction pathways of α-diazo ketones. These calculations allow for the characterization of transient species such as carbenes and ketenes, which are common intermediates in reactions of diazo compounds.

One of the most studied reactions of α-diazo ketones is the Wolff rearrangement, which can proceed through either a concerted or a stepwise mechanism. DFT calculations have been employed to explore the potential energy surfaces of these rearrangements. For instance, studies on various α-diazoketones have shown that the mechanism can be influenced by the conformation of the starting material. α-diazocarbonyl compounds typically exist as an equilibrium of s-cis and s-trans conformers, with a significant rotational barrier between them. The s-cis conformer is often electronically favored and can undergo a concerted rearrangement, while the s-trans conformer is more likely to proceed through a stepwise mechanism involving an α-ketocarbene intermediate.

In metal-catalyzed reactions, DFT is crucial for understanding the role of the catalyst and the structure of key intermediates. For example, in rhodium(II)-catalyzed C-H insertion reactions, calculations can model the formation of the rhodium-carbene intermediate and its subsequent reaction with a C-H bond. These models help to explain the observed regio- and stereoselectivity of such reactions. Computational studies have provided insight into the unique selectivity of carbene insertions into primary C-H bonds, a typically less reactive site, by analyzing the structure of the proposed metal-carbene species.

Energy Profile Analysis of Transition States and Energetic Barriers

A key outcome of quantum chemical calculations is the generation of detailed energy profiles for reaction pathways. These profiles map the energy of the system as it progresses from reactants to products, highlighting the energies of intermediates and, crucially, the transition states that connect them. The energy of a transition state corresponds to the activation energy or energetic barrier of a reaction step, which is a critical determinant of the reaction rate.

By comparing the energetic barriers of competing pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. For example, in the Wolff rearrangement, DFT calculations can determine the activation energies for the concerted versus the stepwise pathway, providing a rationale for the observed mechanism. Similarly, in metal-catalyzed reactions, the energy barriers for different potential C-H insertion sites can be calculated to predict the regioselectivity of the reaction.

The table below illustrates a hypothetical energy profile for a rhodium-catalyzed intramolecular C-H insertion of an α-diazo ketone, showcasing how computational data can be presented to compare different reaction pathways.

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (α-diazo ketone) + Catalyst | 0.0 | Starting materials |

| N2 Extrusion Transition State | +15.2 | Transition state for the loss of nitrogen gas |

| Rhodium-Carbene Intermediate | -5.7 | Key reactive intermediate |

| C-H Insertion Transition State (Secondary C-H) | +10.5 | Transition state for insertion into a secondary C-H bond |

| C-H Insertion Transition State (Primary C-H) | +12.8 | Transition state for insertion into a primary C-H bond |

| Product (from secondary C-H insertion) | -25.3 | Cyclopentanone product |

| Product (from primary C-H insertion) | -22.1 | Cyclobutanone product |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data suggests that insertion into the secondary C-H bond is kinetically and thermodynamically favored due to a lower transition state energy and a more stable product.

Elucidation of Electronic Structure and Bonding in Diazo Compounds and their Derivatives

Computational methods provide a detailed picture of the electronic structure and bonding in α-diazo ketones. Natural Bond Orbital (NBO) analysis, for example, can be used to understand the distribution of electron density and the nature of the chemical bonds within the molecule.

The C-N-N unit in diazo compounds is characterized by a linear arrangement of atoms and significant resonance delocalization, which can be represented by several contributing structures. This delocalization is crucial to the stability and reactivity of the diazo group. The bond between the carbonyl carbon and the diazo carbon has partial double bond character, leading to a planar structure and a significant rotational barrier, as mentioned earlier.

The electronic properties of the substituents on the α-diazo ketone can have a significant impact on its reactivity. Electron-donating groups can increase the electron density on the diazo carbon, influencing its nucleophilicity, while electron-withdrawing groups can have the opposite effect. Computational studies can quantify these effects by calculating properties such as atomic charges, orbital energies (HOMO and LUMO), and molecular electrostatic potentials.

Below is a table of calculated electronic properties for a model α-diazo ketone, illustrating the type of data that can be obtained from computational studies.

| Property | Calculated Value | Significance |

| C=N=N bond angle | 178.5° | Nearly linear geometry |

| C-C bond length (carbonyl-diazo) | 1.42 Å | Indicates partial double bond character |

| NBO charge on diazo carbon | -0.25 e | Indicates nucleophilic character |

| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons |

| LUMO Energy | -1.2 eV | Related to the molecule's ability to accept electrons |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Reactivity and Selectivity in Metal-Catalyzed Transformations

One of the most powerful applications of computational chemistry in the study of α-diazo ketones is the prediction of reactivity and selectivity in metal-catalyzed reactions. By modeling the interactions between the diazo compound, the catalyst, and the substrate, it is possible to rationalize and predict the outcome of complex transformations.

For instance, in enantioselective reactions using chiral catalysts, computational models can be used to understand the origin of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different enantiomers of the product, the enantiomeric excess (ee) of the reaction can be predicted. These models can reveal the subtle non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate and the chiral ligand that are responsible for stereochemical control.

Furthermore, computational studies can guide the development of new catalysts. By understanding the structure-activity and structure-selectivity relationships, new ligands can be designed in silico to improve the performance of a catalyst for a specific transformation. This computational approach can significantly accelerate the discovery and optimization of new catalytic systems for reactions involving α-diazo ketones.

The following table presents a hypothetical comparison of calculated energy barriers for a reaction with two different chiral ligands, demonstrating how computations can aid in catalyst selection.

| Ligand | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Ligand A | +18.2 | +19.5 | 1.3 | >90 |

| Ligand B | +17.8 | +17.5 | -0.3 | ~20 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data suggests that Ligand A would be a much more effective ligand for achieving high enantioselectivity in this reaction.

Advanced Methodologies and Enabling Technologies for Studying Diazo Ketone Chemistry

In-Situ Spectroscopic Monitoring (e.g., IR, NMR) of Reaction Progress

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, understanding kinetics, and ensuring the safe handling of reactive intermediates. For diazo ketones like "1-Diazo-4-(2-ethylphenyl)butan-2-one", in-situ spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools. nih.govresearchgate.net

Infrared (IR) Spectroscopy:

In-situ IR spectroscopy allows for the continuous monitoring of the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. In the context of the synthesis or subsequent reaction of "this compound", specific IR absorption bands are of particular interest. The diazo group (–CN₂) exhibits a strong and distinct stretching vibration, typically in the range of 2100-2200 cm⁻¹. The carbonyl group (C=O) of the ketone also has a strong absorption, usually between 1650-1750 cm⁻¹.

By monitoring the appearance and disappearance of these key functional group peaks, researchers can track the progress of a reaction in real time. For instance, during the synthesis of "this compound" from a corresponding acid chloride and diazomethane (B1218177), one would observe the appearance of the characteristic diazo peak. Conversely, during a subsequent reaction, such as a Wolff rearrangement, the disappearance of the diazo peak and the appearance of a ketene (B1206846) peak (around 2150 cm⁻¹) would be monitored. wikipedia.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture over time. For "this compound", ¹H and ¹³C NMR would be the primary techniques. The proton alpha to the diazo group has a characteristic chemical shift. Changes in the chemical environment of the ethylphenyl group and the butanone backbone can be observed as the reaction progresses. This technique is particularly useful for identifying and characterizing transient intermediates and byproducts, providing a more complete picture of the reaction pathway.

The following table illustrates hypothetical characteristic spectroscopic data for "this compound" that would be monitored.

| Spectroscopic Technique | Functional Group | Characteristic Signal (Hypothetical) |

| FTIR | Diazo (N₂) | ~2150 cm⁻¹ |

| Carbonyl (C=O) | ~1680 cm⁻¹ | |

| ¹H NMR | CH-N₂ | ~5.5 ppm (singlet) |

| CH₂ adjacent to C=O | ~2.8 ppm (triplet) | |

| CH₂ adjacent to phenyl | ~2.9 ppm (triplet) | |

| Ethyl group CH₂ | ~2.6 ppm (quartet) | |

| Ethyl group CH₃ | ~1.2 ppm (triplet) | |

| Aromatic protons | ~7.1-7.3 ppm (multiplet) | |

| ¹³C NMR | C=O | ~195 ppm |

| C-N₂ | ~50 ppm |

This real-time data acquisition allows for precise control over reaction parameters and a deeper understanding of the kinetics and mechanism of reactions involving this diazo ketone.

Development of Safer Handling and Processing Protocols for Diazo Compounds

Diazo compounds are known for their potential explosive nature, making their handling and processing a significant safety concern. nih.govresearchgate.net The development of advanced processing technologies, particularly continuous flow chemistry, has revolutionized the use of these hazardous reagents by enhancing safety and control. velocityscientific.com.aupharmablock.com

Continuous Flow Chemistry:

Continuous flow technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. pharmablock.comresearchgate.net This approach offers several advantages for handling hazardous compounds like "this compound":

Minimized Reaction Volume: Only small quantities of the hazardous material are present in the reactor at any given time, significantly reducing the risk associated with potential decomposition. researchgate.net

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing localized hot spots that could trigger explosive decomposition. pharmablock.com

Precise Control over Reaction Parameters: Temperature, pressure, and reaction time can be precisely controlled, leading to improved reaction selectivity and yield while minimizing the formation of dangerous byproducts.

In-situ Generation and Consumption: Diazo compounds can be generated in one module of the flow system and immediately consumed in the next, avoiding the need for isolation and storage of the hazardous intermediate. velocityscientific.com.au

For "this compound", a hypothetical flow synthesis setup could involve the reaction of 4-(2-ethylphenyl)butanoyl chloride with a diazomethane precursor in a cooled microreactor, with the resulting diazo ketone stream immediately reacting with a suitable reagent in a subsequent reactor to perform, for example, a Wolff rearrangement.

The table below outlines key safety protocols for handling diazo ketones, with a focus on the advantages offered by flow chemistry.

| Safety Concern | Traditional Batch Protocol | Continuous Flow Protocol |

| Explosion Hazard | Risk of accumulation of large quantities of explosive material. | Only small amounts are present at any time, minimizing risk. |

| Thermal Runaway | Difficult to control temperature in large volumes. | Excellent heat transfer prevents dangerous temperature spikes. |

| Handling & Storage | Requires isolation and storage of the hazardous compound. | In-situ generation and immediate consumption avoids storage. |

| Exposure Risk | Higher risk of operator exposure during handling and transfer. | Closed system minimizes exposure. |

Mechanistic Studies Assisted by Advanced Analytical Techniques

Understanding the reaction mechanisms of diazo ketones is fundamental to controlling their reactivity and developing new synthetic applications. The Wolff rearrangement, a key reaction of α-diazocarbonyl compounds, has been a subject of extensive mechanistic debate, with evidence supporting both concerted and stepwise pathways. wikipedia.orgorganic-chemistry.orgresearchgate.net Advanced analytical techniques are crucial in elucidating these intricate mechanisms.

For "this compound", the Wolff rearrangement would lead to the formation of a ketene intermediate, which can then be trapped by a nucleophile. libretexts.orgjk-sci.com The mechanism can be influenced by various factors, including the reaction conditions (thermal, photochemical, or metal-catalyzed) and the solvent. organic-chemistry.org

Advanced Analytical Techniques for Mechanistic Elucidation:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction, helping to determine the relative energies of transition states and intermediates for different proposed mechanisms (concerted vs. stepwise). researchgate.net This can provide insights into the preferred reaction pathway for "this compound".

Isotopic Labeling Studies: By selectively incorporating isotopes (e.g., ¹³C) into the diazo ketone, the fate of specific atoms can be tracked throughout the reaction. Analysis of the product distribution using techniques like mass spectrometry or NMR can provide strong evidence for or against a particular rearrangement mechanism.

Femtosecond Spectroscopy: This ultrafast spectroscopic technique can be used to observe the formation and decay of very short-lived intermediates, such as carbenes, which may be involved in a stepwise mechanism. jk-sci.com

Advanced Mass Spectrometry (MS): Techniques like electrospray ionization (ESI-MS) can be used to intercept and characterize transient intermediates in the reaction mixture, providing direct evidence for their existence.

The following table summarizes how these advanced techniques could be applied to study the Wolff rearrangement of "this compound".

| Analytical Technique | Application to Mechanistic Study | Expected Insights |

| DFT Calculations | Model the reaction pathway of the Wolff rearrangement. | Determine the energetic favorability of a concerted versus a stepwise (via a carbene intermediate) mechanism. researchgate.net |

| Isotopic Labeling | Synthesize the compound with a ¹³C label at the carbonyl carbon and analyze the product. | Confirm the 1,2-migration of the alkyl group and the integrity of the carbon skeleton during rearrangement. |

| Femtosecond Spectroscopy | Monitor the reaction upon photolysis in real-time. | Potentially detect the presence of a short-lived carbene intermediate. jk-sci.com |

| ESI-MS | Analyze the reaction mixture under carefully controlled conditions. | Identify and characterize any trapped intermediates or byproducts that could shed light on the reaction pathway. |

Through the application of these sophisticated methodologies, a comprehensive understanding of the chemical behavior of "this compound" can be achieved, paving the way for its controlled and efficient use in organic synthesis.

Synthetic Utility and Applications of 1 Diazo 4 2 Ethylphenyl Butan 2 One Analogues As Building Blocks

Construction of Complex Carbocyclic and Heterocyclic Architectures

Analogues of 1-Diazo-4-(2-ethylphenyl)butan-2-one are excellent precursors for the synthesis of a diverse range of carbocyclic and heterocyclic systems. The generation of a carbene from the diazo functional group is the key step that unlocks a variety of subsequent cyclization pathways.

Carbocyclic Systems: One of the most powerful applications of diazo compounds in carbocycle synthesis is the cyclopropanation of alkenes. mdpi.com The reaction of a carbene generated from a 1-diazo-4-arylbutan-2-one analogue with an olefin can proceed in a concerted manner, allowing for the stereospecific formation of cyclopropane (B1198618) rings. These three-membered rings are valuable synthetic intermediates that can be further elaborated into more complex carbocyclic frameworks. Intramolecular cyclopropanation reactions are also a powerful strategy for the construction of bicyclic systems.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| Diazo Compound | Alkene | Rh(II), Cu(I) | Cyclopropane | mdpi.com |

| Diazo Compound | Alkyne | Rh(II) | Cyclopropene | unito.it |

| Diazo Compound | Arene | Rh(II) | Bicyclo[4.1.0]heptadiene | scielo.org.mx |

Heterocyclic Systems: The versatility of diazo compounds extends to the synthesis of a wide variety of heterocycles. nih.gov They can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. thieme-connect.de For example, reaction with nitriles can lead to the formation of oxazoles, while reaction with thiocarbonyls can yield thiazoles. Furthermore, intramolecular reactions of the carbene intermediate can lead to the formation of larger heterocyclic rings. For instance, intramolecular C-H insertion reactions can be a powerful tool for the synthesis of fused and spirocyclic heterocyclic systems. The reaction of diazo compounds with thioamides represents a pathway to thiadiazoles. unito.it

| Reactant 1 | Reactant 2 | Product Type | Ref |

| Diazocarbonyl Compound | Amide | Oxazole | nih.gov |

| Diazocarbonyl Compound | Thioamide | Thiazole | nih.gov |

| Diazocarbonyl Compound | Alkyne | Pyrazole | nih.gov |

| Diazocarbonyl Compound | Nitrile | 1,2,3-Triazole | unito.it |

Stereoselective Synthesis of Advanced Intermediates and Target Molecules

The development of chiral catalysts has enabled highly stereoselective transformations of diazo compounds, providing access to enantiomerically enriched building blocks for the synthesis of complex natural products and pharmaceuticals. researchgate.net Chiral rhodium(II) and copper(I) complexes are particularly effective in controlling the stereochemistry of cyclopropanations, C-H insertions, and ylide formation/rearrangement reactions.

For an analogue of this compound, the use of a chiral catalyst could direct the approach of an olefin to the metal-carbene intermediate, leading to the formation of one enantiomer of the corresponding cyclopropane product in high excess. Similarly, stereoselective intramolecular C-H insertion reactions can be used to construct chiral carbocyclic and heterocyclic cores with excellent enantiocontrol. The ability to perform stereoselective dihydroxylation of unsaturated derivatives further expands the toolkit for creating chiral molecules. researchgate.net

| Reaction Type | Catalyst Type | Stereochemical Outcome | Ref |

| Cyclopropanation | Chiral Rh(II) carboxylates | High enantioselectivity | mdpi.com |

| C-H Insertion | Chiral Rh(II) carboxamidates | High enantioselectivity | nih.gov |

| Sigmatropic Rearrangement | Chiral Lewis Acid | High diastereoselectivity | scielo.org.mx |

Enabling Strategies for C-C and C-X Bond Formation

The reactivity of diazo compounds provides a powerful platform for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

C-C Bond Formation: Beyond cyclopropanation, diazo compounds are precursors to ylides, which can undergo a variety of C-C bond-forming rearrangements. For example, a Stevens rearrangement or a Sommelet-Hauser rearrangement of an initially formed ylide can lead to the construction of new carbon skeletons. The reaction of diazo compounds with aldehydes and ketones can also be used to form new C-C bonds through aldol-type condensations, although this is less common than carbene-mediated reactions. und.edu

C-X Bond Formation (X = O, S, N): The insertion of carbenes into X-H bonds is a highly efficient method for the formation of C-X bonds. For instance, the reaction of a diazo compound with an alcohol or water in the presence of a catalyst will lead to the formation of an ether or alcohol, respectively. Similarly, insertion into N-H and S-H bonds of amines and thiols provides a direct route to the corresponding substituted amines and thioethers. These insertion reactions are often very clean and proceed with high yields. researchgate.net

| Reaction Type | Substrate | Bond Formed | Ref |

| X-H Insertion | Alcohol (O-H) | C-O | researchgate.net |

| X-H Insertion | Amine (N-H) | C-N | nih.gov |

| X-H Insertion | Thiol (S-H) | C-S | researchgate.net |

| Ylide Formation | Sulfide | C-S | researchgate.net |

| Ylide Formation | Amine | C-N | nih.gov |

Contribution to Diversity-Oriented Synthesis and Medicinal Chemistry Scaffold Generation

The vast array of reactions that diazo compounds can undergo makes them ideal starting materials for diversity-oriented synthesis (DOS). nih.gov A single diazo compound, such as an analogue of this compound, can be rapidly converted into a library of diverse and complex molecules by simply changing the reaction partner or the catalyst. This allows for the efficient exploration of chemical space in the search for new bioactive compounds.

The carbocyclic and heterocyclic scaffolds that can be generated from diazo compounds are frequently found in medicinally active molecules. For example, imidazo[2,1-b] mdpi.comunito.itnih.govthiadiazole derivatives, which can be synthesized from precursors derived from diazo chemistry, have shown anti-inflammatory properties. nih.gov The ability to generate complex and diverse molecular architectures from readily accessible diazo compounds makes them invaluable tools in the generation of novel scaffolds for medicinal chemistry research and drug discovery. The imidazo[1,2-a]pyridine (B132010) core, another structure accessible through diazo chemistry, is found in drugs targeting a range of disorders. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-diazo-4-(2-ethylphenyl)butan-2-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves diazo transfer to a pre-synthesized ketone precursor. For structurally analogous diazo-ketones (e.g., 1-diazo-4-(2-methoxyphenyl)butan-2-one), Rh-catalyzed decomposition requires multi-step synthesis starting with Friedel-Crafts acylation to install the aryl group, followed by diazo group introduction via diazo transfer reagents (e.g., p-acetamidobenzenesulfonyl azide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol yields >95% purity. Monitor reaction progress using TLC and confirm structure via -NMR (e.g., diazo proton resonance at δ 5.2–5.5 ppm) .

Q. How should this compound be stored to ensure stability, and what degradation markers should be monitored?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent moisture-induced decomposition or dimerization. Degradation is indicated by color change (yellow to brown) or gas evolution (N). Regularly analyze via -NMR for loss of diazo proton signals or HPLC-MS for byproducts (e.g., ketone derivatives). Use amber vials to avoid photolytic decomposition .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm aryl, carbonyl, and diazo groups.

- IR Spectroscopy : Stretching vibrations at ~2100 cm (diazo) and 1700 cm (ketone).

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (CHNO: 200.0954).

- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Rh-catalyzed cyclopropanation reactions involving this compound?

- Methodological Answer : Rh(OAc) generates a metal-carbene intermediate, which undergoes intramolecular cyclopropanation. Regioselectivity is influenced by steric and electronic effects of the 2-ethylphenyl group. Computational studies (DFT) suggest the carbene preferentially attacks the less hindered position, avoiding steric clashes with the ethyl substituent. Experimental validation via deuterium labeling or substituent variation (e.g., 2-methoxyphenyl analogs) can confirm transition-state models .

Q. How can contradictory data on reaction byproducts (e.g., regioisomers) be resolved in the decomposition of this compound?

- Methodological Answer : Contradictions arise from competing pathways (cyclopropanation vs. C–H insertion). Use tandem MS/MS to differentiate regioisomers and GC-MS to quantify byproducts. Kinetic studies (variable-temperature NMR) can identify dominant pathways. For example, Rh(OAc) favors cyclopropanation, while dirhodium caprolactamate may shift selectivity toward C–H insertion .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model carbene formation and transition states. Solvent effects (e.g., toluene vs. DCM) can be incorporated via the SMD continuum model. Compare computed activation energies with experimental yields to validate predictions. Software like Gaussian 16 or ORCA is recommended .

Q. How can researchers identify biological targets for derivatives of this compound?

- Methodological Answer : Use affinity chromatography with immobilized derivatives to capture protein targets. Validate via enzymatic assays (e.g., inhibition of trypanothione reductase for antiparasitic activity, as seen in arylbutanone derivatives). Structural analogs (e.g., 4-(2-chlorophenyl)butan-2-one) show promise in targeting redox enzymes, suggesting a similar approach here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.